

# An In-depth Technical Guide to 7-Azaindoline: Chemical Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B017877

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Introduction: 7-Azaindoline, also known as 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery.<sup>[1][2]</sup> As a bioisostere of indole, 7-azaindoline and its derivatives often exhibit enhanced solubility and superior bioavailability, making them attractive components in the design of novel therapeutics.<sup>[3]</sup> This scaffold is a core structure in numerous biologically active molecules, including kinase inhibitors and potential treatments in oncology and neurology.<sup>[1][2]</sup> <sup>[4]</sup> This guide provides a detailed overview of its chemical structure, numbering, physicochemical properties, and a representative synthetic protocol.

## Chemical Structure and IUPAC Numbering

The 7-azaindoline molecule consists of a pyridine ring fused to a pyrrolidine ring. The numbering of the bicyclic system follows the standard IUPAC nomenclature for heterocyclic compounds. The nitrogen atom in the pyrrolidine ring is designated position 1, and the numbering proceeds around the five-membered ring before continuing to the six-membered pyridine ring. The nitrogen atom in the pyridine ring is located at position 7, which gives the compound its name.

Caption: IUPAC numbering scheme for the 7-azaindoline scaffold.

## Physicochemical and Spectroscopic Data

The properties of 7-azaindoline make it a versatile building block in organic synthesis. The following table summarizes key quantitative data for the compound.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub>	[1]
Molecular Weight	120.15 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
CAS Number	10592-27-5	[1]
Synonyms	2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine	[1]
2,3-Dihydro-7-azaindole	[1]	
UV Absorption (Vapor)	Singlet State S1: ~4.3 eV	[5]
Singlet State S2: ~5.2 eV	[5]	
Storage Conditions	0 - 8 °C	[1]

## Experimental Protocols: Synthesis of 7-Azaindolines

A modern and selective method for synthesizing 7-azaindoline derivatives involves a one-pot domino reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, where the choice of alkali-amide base controls the chemoselectivity. Using lithium bis(trimethylsilyl)amide (LiN(SiMe<sub>3</sub>)<sub>2</sub>) selectively yields the 7-azaindoline product.[3]

Materials:

- 2-Fluoro-3-methylpyridine
- Arylaldehyde (e.g., benzaldehyde)
- Lithium bis(trimethylsilyl)amide (LiN(SiMe<sub>3</sub>)<sub>2</sub>) solution in THF
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)

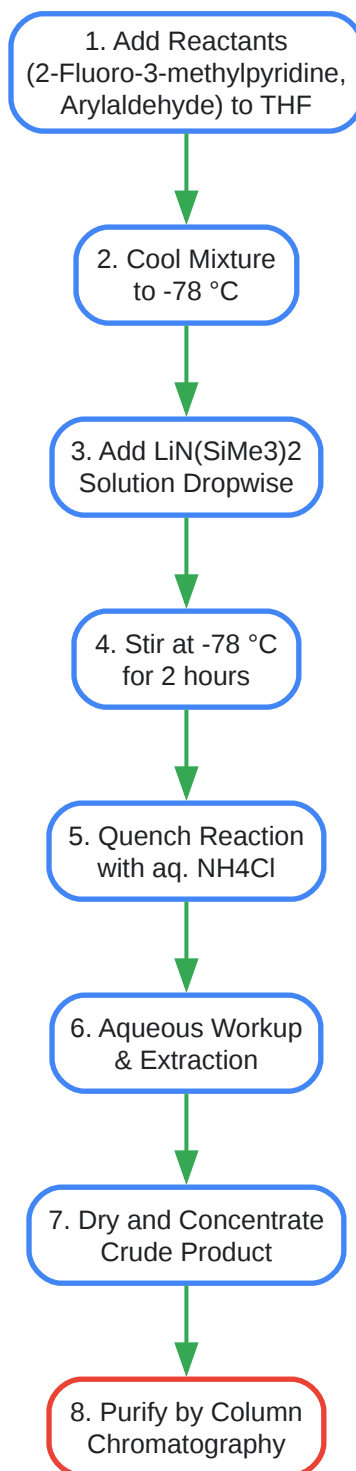
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Protocol:

- To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-3-methylpyridine (1.0 equivalent) and the desired arylaldehyde (1.1 equivalents) to anhydrous THF.
- Cool the reaction mixture to  $-78\text{ }^\circ\text{C}$  in a dry ice/acetone bath.
- Slowly add a solution of  $\text{LiN}(\text{SiMe}_3)_2$  (2.5 equivalents) in THF to the reaction mixture dropwise over 20 minutes.
- After the addition is complete, allow the reaction to stir at  $-78\text{ }^\circ\text{C}$  for an additional 2 hours.
- Warm the reaction mixture to room temperature and quench by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude material via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-azaindoline derivative.

## Synthetic Workflow Visualization

The following diagram illustrates the key steps in the selective synthesis of a 7-azaindoline derivative.



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Caption: Workflow for the selective synthesis of 7-azaindoline derivatives.

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